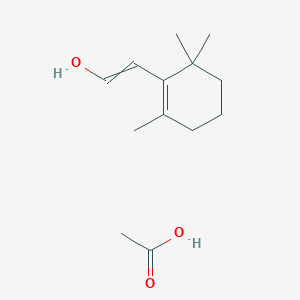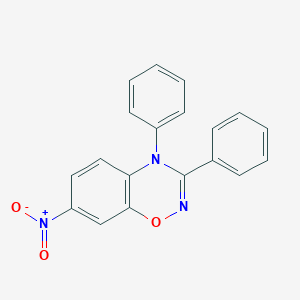![molecular formula C14H12Cl2 B14568456 1-Chloro-2-[(4-chlorophenyl)methyl]-4-methylbenzene CAS No. 61609-07-2](/img/structure/B14568456.png)
1-Chloro-2-[(4-chlorophenyl)methyl]-4-methylbenzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Chloro-2-[(4-chlorophenyl)methyl]-4-methylbenzene is an organic compound that belongs to the class of aromatic hydrocarbons It is characterized by the presence of two chlorine atoms and a methyl group attached to a benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
1-Chloro-2-[(4-chlorophenyl)methyl]-4-methylbenzene can be synthesized through several methods. One common approach involves the Friedel-Crafts alkylation reaction, where 4-chlorobenzyl chloride reacts with toluene in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction typically occurs under anhydrous conditions and at elevated temperatures to ensure high yield and purity.
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale Friedel-Crafts alkylation processes. The reaction conditions are optimized to maximize efficiency and minimize by-products. The use of continuous flow reactors and advanced separation techniques ensures the consistent production of high-purity compound.
Chemical Reactions Analysis
Types of Reactions
1-Chloro-2-[(4-chlorophenyl)methyl]-4-methylbenzene undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted by other nucleophiles such as hydroxide ions, leading to the formation of phenols.
Oxidation Reactions: The methyl group can be oxidized to form carboxylic acids under strong oxidizing conditions.
Reduction Reactions: The compound can be reduced to form corresponding hydrocarbons using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Substitution: Sodium hydroxide in aqueous or alcoholic solution.
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Major Products Formed
Substitution: Formation of 4-chlorophenol.
Oxidation: Formation of 4-chlorobenzoic acid.
Reduction: Formation of 4-chlorotoluene.
Scientific Research Applications
1-Chloro-2-[(4-chlorophenyl)methyl]-4-methylbenzene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential effects on biological systems, including its interactions with enzymes and receptors.
Medicine: Investigated for its potential use in the development of pharmaceuticals, particularly as a building block for drug synthesis.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and resins.
Mechanism of Action
The mechanism of action of 1-chloro-2-[(4-chlorophenyl)methyl]-4-methylbenzene involves its interaction with various molecular targets. The compound can undergo nucleophilic substitution reactions, where the chlorine atoms are replaced by nucleophiles. This process can lead to the formation of new chemical bonds and the generation of different products. The pathways involved in these reactions are influenced by the electronic and steric properties of the compound.
Comparison with Similar Compounds
Similar Compounds
4-Chlorobenzyl chloride: Similar in structure but lacks the methyl group on the benzene ring.
1-Chloro-4-methylbenzene: Similar but lacks the chlorophenylmethyl group.
4-Chlorotoluene: Similar but lacks the additional chlorine atom on the benzene ring.
Uniqueness
1-Chloro-2-[(4-chlorophenyl)methyl]-4-methylbenzene is unique due to the presence of both chlorine atoms and a methyl group on the benzene ring. This combination of substituents imparts distinct chemical properties, making it a valuable compound for various applications in research and industry.
Properties
CAS No. |
61609-07-2 |
|---|---|
Molecular Formula |
C14H12Cl2 |
Molecular Weight |
251.1 g/mol |
IUPAC Name |
1-chloro-2-[(4-chlorophenyl)methyl]-4-methylbenzene |
InChI |
InChI=1S/C14H12Cl2/c1-10-2-7-14(16)12(8-10)9-11-3-5-13(15)6-4-11/h2-8H,9H2,1H3 |
InChI Key |
VKRAVMYYALLWSJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1)Cl)CC2=CC=C(C=C2)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Trimethyl{3-phenyl-3-[(trimethylsilyl)oxy]prop-2-en-1-yl}silane](/img/structure/B14568373.png)
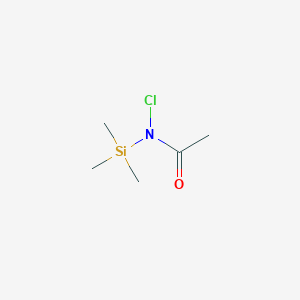
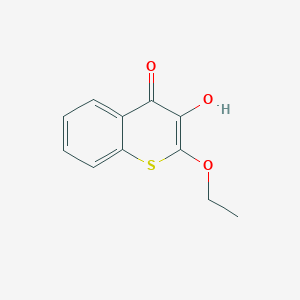
![2-{2-[(2-Methylacryloyl)oxy]ethoxy}ethyl hexanoate](/img/structure/B14568387.png)

![Carbamic acid, [[(phenylmethyl)-2-pyridinylamino]carbonyl]-, ethyl ester](/img/structure/B14568397.png)
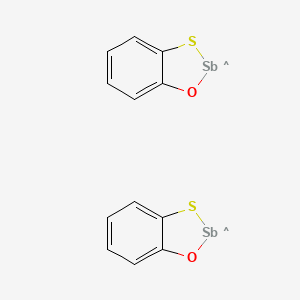
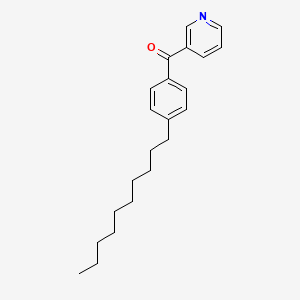
![N-(2-Chlorophenyl)-N'-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]urea](/img/structure/B14568408.png)
![5-Ethyl-2-hydroxy-N-[4-nitro-3-(trifluoromethyl)phenyl]benzamide](/img/structure/B14568415.png)
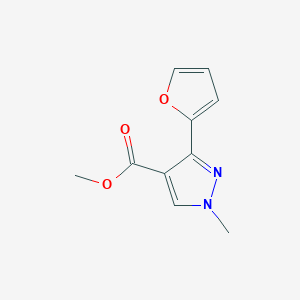
![Ethyl {2-[benzoyl(2,6-dichlorophenyl)amino]phenyl}acetate](/img/structure/B14568435.png)
